2-Methyl-7-[(2-nitrophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
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Overview
Description
2-METHYL-7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound with a molecular formula of C21H16N4O3. This compound is known for its unique structure, which includes a quinolinol core substituted with a nitrophenyl and pyridinylamino group.
Preparation Methods
The synthesis of 2-METHYL-7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinolin-8-ol with 2-nitrobenzaldehyde in the presence of a base, followed by the addition of pyridin-2-ylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-METHYL-7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 2-METHYL-7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with cellular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to cell death. The pyridinylamino group enhances its binding affinity to specific molecular targets, making it effective in disrupting cellular processes .
Comparison with Similar Compounds
Similar compounds include other quinolinol derivatives such as:
- 2-METHYL-7-[(4-(PROPAN-2-YL)PHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL
- 7-[(2-NITROPHENYL)(2-PYRIDINYLAMINO)METHYL]-8-QUINOLINOL
Compared to these compounds, 2-METHYL-7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-methyl-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H18N4O3/c1-14-9-10-15-11-12-17(22(27)20(15)24-14)21(25-19-8-4-5-13-23-19)16-6-2-3-7-18(16)26(28)29/h2-13,21,27H,1H3,(H,23,25) |
InChI Key |
NGFANJMUYJCQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3[N+](=O)[O-])NC4=CC=CC=N4 |
Origin of Product |
United States |
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